molecular formula C15H27ClN2O4 B13429928 Oseltamivir acid methyl ester hydrochloride

Oseltamivir acid methyl ester hydrochloride

Cat. No.: B13429928
M. Wt: 334.84 g/mol
InChI Key: VXUUEBWFJPUQGY-SOIKFHLCSA-N
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Description

Structural Classification Within Aminocyclitol Derivatives

Aminocyclitols are carbocyclic compounds featuring amino and hydroxyl groups on a cycloalkane or cycloalkene backbone. Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate hydrochloride belongs to the C7N aminocyclitol family, distinguished by a seven-membered carbon framework with a nitrogen atom integrated into the ring structure. Key structural features include:

  • Cyclohexene core : A six-membered unsaturated ring with a carboxylate ester at position 1.
  • Substituents : Acetamido (position 4), amino (position 5), and pentan-3-yloxy (position 3) groups, which confer stereochemical complexity and hydrogen-bonding capacity.
  • Chirality : The (3R,4R,5S) configuration ensures precise spatial orientation critical for target engagement.

Table 1: Structural and Molecular Properties

Property Value/Description Source
Molecular formula C₁₆H₂₇N₂O₆Cl
Molecular weight 334.84 g/mol
Key functional groups Acetamido, amino, alkoxy, carboxylate ester
Stereochemical centers 3R, 4R, 5S

The compound’s structural resemblance to neuraminidase inhibitors, such as oseltamivir, underscores its potential mechanism of action. The acetamido and amino groups mimic sialic acid residues, enabling competitive inhibition of viral envelope glycoproteins.

Historical Context in Antiviral Drug Discovery

The discovery of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate hydrochloride aligns with broader efforts to optimize aminocyclitol scaffolds for antiviral applications. Early research on C7N aminocyclitols, beginning in the 1970s, identified their capacity to disrupt viral replication through host-pathogen protein interactions. This compound’s development reflects two pivotal trends:

  • Neuraminidase Inhibition : Structural analogs of this compound have been investigated for binding to influenza neuraminidase, an enzyme essential for viral release from host cells. The pentan-3-yloxy group enhances hydrophobic interactions with conserved regions of the enzyme’s active site.
  • Cyclophilin Targeting : Recent advances in proteolysis-targeting chimeras (PROTACs) highlight the utility of cyclophilin-binding molecules. The compound’s macrocyclic features parallel sanglifehrin A derivatives, which degrade cyclophilin A to inhibit HIV-1 and hepatitis C virus replication.

Table 2: Key Antiviral Mechanisms Linked to Structural Features

Structural Feature Antiviral Mechanism Target Virus Source
Acetamido group Mimics sialic acid, inhibiting neuraminidase Influenza A/H3N2
Amino group Facilitates hydrogen bonding with cyclophilins HIV-1, HCV
Alkoxy side chain Enhances membrane permeability Broad-spectrum

The compound’s historical significance is further underscored by its role in validating the "fusion inhibitor" hypothesis. Derivatives with similar spirocyclic frameworks, such as N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, inhibit hemagglutinin-mediated membrane fusion in influenza A/H3N2 by stabilizing the prefusion conformation of viral glycoproteins. Mutagenesis studies mapping resistance mutations (e.g., D112N in HA2) confirm the compound’s direct interaction with viral fusion machinery.

Properties

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H26N2O4.ClH/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H/t12-,13+,14+;/m0./s1

InChI Key

VXUUEBWFJPUQGY-SOIKFHLCSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Key Reactions Employed

  • Esterification: Conversion of carboxylic acid precursors to methyl esters using methanol and acid catalysts.
  • N-Acylation: Introduction of the acetamido group via acylation of amino precursors with acetic anhydride or acetyl chloride.
  • Nucleophilic substitution: Attachment of the pentan-3-yloxy group through substitution reactions, typically involving pentan-3-ol derivatives and activated intermediates.
  • Stereoselective synthesis: Use of chiral starting materials or chiral catalysts to ensure the (3R,4R,5S) stereochemistry.
  • Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt form.

Detailed Preparation Methods from Literature and Patents

Multi-step Organic Synthesis

According to Vulcanchem (2024), the preparation involves:

  • Starting Material Preparation: Synthesis of a cyclohexene-1-carboxylic acid scaffold with protected amino groups.
  • Functional Group Manipulation: Sequential introduction of acetamido and amino groups at specific ring positions using selective acylation and amination protocols.
  • Alkoxy Substitution: Attachment of the pentan-3-yloxy substituent at position 3 via nucleophilic substitution on a suitable leaving group precursor.
  • Esterification: Conversion of the carboxylic acid to the methyl ester using acidic methanol.
  • Salt Formation: Final conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent medium.

Patent EP2848606A2 Insights

The European patent EP2848606A2 describes related fluorosubstituted derivatives and esters of (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylic acids with antiviral activity. Although focusing on fluorinated analogs, the synthetic routes provide valuable methodology applicable to the non-fluorinated compound:

  • Use of protected intermediates to control regio- and stereochemistry.
  • Application of guanidino and acylamino group introduction through selective acylation and guanidinylation steps.
  • Esterification under mild acidic conditions to preserve stereochemical integrity.
  • Crystallization and purification steps to isolate the hydrochloride salt with high purity.

Data Table Summarizing Preparation Parameters

Step Number Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Cyclohexene ring formation Chiral starting materials or catalysts Establish stereochemistry (3R,4R,5S) Critical for biological activity
2 N-Acylation Acetic anhydride or acetyl chloride Introduce acetamido group at C4 Selective acylation required
3 Amination Ammonia or amine sources Introduce amino group at C5 Controlled to avoid side reactions
4 Alkoxy substitution Pentan-3-ol derivative + leaving group Attach pentan-3-yloxy group at C3 Nucleophilic substitution
5 Esterification Methanol + acid catalyst Form methyl ester at C1 carboxylate Mild conditions to retain stereochemistry
6 Salt formation Hydrochloric acid Convert to hydrochloride salt Enhances stability and solubility

Research Findings and Optimization Opportunities

  • The stereochemical purity achieved through chiral synthesis is crucial for the compound’s biological activity, as demonstrated by analogs like Oseltamivir carboxylate.
  • Esterification and substitution steps require mild conditions to prevent racemization or decomposition.
  • Future research could optimize yields and stereoselectivity by exploring alternative catalysts or protecting group strategies.
  • Screening of biological activity could guide modifications to improve pharmacokinetic properties.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step in generating the active form of oseltamivir (oseltamivir carboxylate).

Reaction Conditions Products References
Basic hydrolysis (NaOH, H₂O/EtOH)(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Acidic hydrolysis (HCl, reflux)Protonated carboxylic acid intermediate

This hydrolysis is stereospecific, retaining the (3R,4R,5S) configuration critical for neuraminidase inhibition .

Acylation of the Primary Amino Group

The primary amine at position 5 reacts with acylating agents to form derivatives with modified pharmacological properties.

Reactivity with Carboxylic Acids

Using coupling agents like TBTU (tetramethyluronium tetrafluoroborate), the amine forms amide bonds with diverse acyl groups:

Acylating Agent Product Conditions References
Acrylic acid(3R,4R,5S)-4-acetamido-5-acryloylamino-3-pentan-3-yloxycyclohexene-carboxylateTBTU, DMF, 50°C, 12 hrs
2-Fluoroacetic acid5-(2-fluoro-acetylamino) derivativeSame as above
Trifluoroacetic acid5-(2,2,2-trifluoro-acetylamino) derivativeSame as above

These reactions enhance lipophilicity or introduce fluorinated groups to optimize binding to viral neuraminidase .

Salt Formation and Stability

The hydrochloride salt improves solubility and stability. Key interactions include:

  • Protonation of the primary amine (pKa ~8.5) under physiological conditions.

  • Hydrogen bonding between the carboxylate and ammonium groups .

Property Value References
Solubility in water25 mg/mL (pH 4.0)
Degradation under heatDecomposition >150°C

Stereochemical Integrity in Reactions

The (3R,4R,5S) configuration is preserved during synthesis due to:

  • Steric hindrance from the pentan-3-yloxy group.

  • Chiral directing effects of the cyclohexene ring .

Scientific Research Applications

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Oseltamivir Phosphate (Tamiflu)

Structure: Ethyl ester with a phosphate salt (ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate phosphate).

  • Molecular weight : 410.40 g/mol (phosphate salt) .
  • Key differences :
    • Ester group : Ethyl (C₂H₅) vs. methyl (CH₃) in the target compound.
    • Salt form : Phosphate vs. hydrochloride.
  • Pharmacology : A prodrug hydrolyzed to the active carboxylic acid (GS-4071) in vivo. The ethyl ester enhances oral bioavailability .
  • Environmental impact : Inhibits microalgal growth at high concentrations (e.g., 6.4 g/L reduces photosynthetic activity by 50% in Desmodesmus subspicatus) .

Ethyl (3S,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-en-1-carboxylate Ethoxy Succinate

Structure : Ethyl ester with ethoxy succinate salt and a modified 3-alkoxy group (1-ethylpropoxy).

  • Key differences :
    • 3-substituent : 1-ethylpropoxy vs. pentan-3-yloxy.
    • Salt form : Ethoxy succinate vs. hydrochloride.
  • Synthesis : Prepared via treatment of the free base with ethoxysuccinic acid in ethyl acetate .
  • Impact of substituents : The 1-ethylpropoxy group may alter lipophilicity and metabolic stability compared to pentan-3-yloxy .

Fluorine-Substituted Derivatives

Example: (3R,4R,5S)-5-guanidino-4-acetamido-3-pentan-3-yloxycyclohexene-1-carboxylic acid ().

  • Key differences: 5-substituent: Guanidino (-NHC(=NH)NH₂) replaces the amino group (-NH₂). Fluorine addition: Enhances metabolic stability and binding affinity .
  • Activity : Designed as a neuraminidase inhibitor with improved potency against influenza strains .

Carboxylic Acid Derivatives

Example: (3R,4R,5S)-4-acetamido-5-((4-((R)-2-fluoropyrrolidin-1-yl)benzyl)amino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid ().

  • Key differences :
    • Ester group replaced : Carboxylic acid (-COOH) instead of methyl ester.
    • 5-substituent : Arylbenzyl group modifies target interaction.
  • Pharmacokinetics : Carboxylic acids generally exhibit lower membrane permeability but higher target binding compared to esters .

Data Table: Structural and Functional Comparison

Compound Name Ester Group 5-Substituent 3-Substituent Salt Form Molecular Weight (g/mol) Key Properties
Target Compound (Methyl ester hydrochloride) Methyl -NH₂ Pentan-3-yloxy Hydrochloride 348.87 Enhanced solubility, potential prodrug
Oseltamivir Phosphate Ethyl -NH₂ Pentan-3-yloxy Phosphate 410.40 FDA-approved antiviral, prodrug
Ethoxy Succinate Derivative () Ethyl -NH₂ 1-ethylpropoxy Ethoxy succinate ~410 (estimated) Modified lipophilicity
Fluorine-Substituted Guanidino () None -NHC(=NH)NH₂ Pentan-3-yloxy None ~370 (estimated) Enhanced neuraminidase inhibition
Carboxylic Acid () None Arylbenzyl Pentan-3-yloxy None ~450 (estimated) Direct target binding, low bioavailability

Biological Activity

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate; hydrochloride, commonly known as a derivative of Oseltamivir, is a compound with notable antiviral properties, particularly against the influenza virus. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 208720-71-2

The primary mechanism of action for methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is its role as a neuraminidase inhibitor . Neuraminidase is an enzyme on the surface of the influenza virus that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, the compound effectively reduces viral replication and spread within the host.

Key Points:

  • Neuraminidase Inhibition : The compound binds to the active site of neuraminidase, preventing the cleavage of sialic acid residues on host cell surfaces, which is crucial for viral release and infection spread .
  • Binding Affinity : X-ray crystallography studies have shown that this compound has a high binding affinity for the neuraminidase enzyme, similar to that of Oseltamivir carboxylate .

Biological Activity and Efficacy

Research indicates that methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate exhibits significant antiviral activity against various strains of influenza.

Case Studies:

  • Influenza Virus Resistance Studies : In vitro studies demonstrated that this compound retains efficacy against neuraminidase-resistant strains of influenza A and B viruses .
  • Comparative Efficacy : When compared with other antiviral agents like Zanamivir and Peramivir, methyl (3R,4R,5S)-4-acetamido showed comparable or superior activity in certain assays .

Pharmacokinetics

The pharmacokinetic profile of methyl (3R,4R,5S)-4-acetamido suggests moderate absorption with low bioavailability due to its chemical structure.

ParameterValue
Absorption Moderate
Bioavailability Low
Metabolism Hepatic
Elimination Half-life 6–10 hours

Safety and Toxicity

Safety profiles indicate that while the compound is generally well-tolerated at therapeutic doses, potential side effects can include gastrointestinal disturbances and allergic reactions. Long-term toxicity studies are still needed to fully understand its safety profile in chronic use.

Precautionary Statements:

  • Handle with care due to potential irritant properties.
  • Recommended storage conditions include keeping it in a dark place at low temperatures to maintain stability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate hydrochloride, and how can stereochemical integrity be maintained?

  • Methodological Answer : Synthesis involves sequential esterification, alkylation, and amidation reactions. Key steps include:

  • Stereoselective alkylation : Use chiral auxiliaries or catalysts to ensure the correct (3R,4R,5S) configuration. Pentan-3-yloxy group introduction requires controlled reaction conditions to avoid racemization .
  • Acetamido and amino group protection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis .
  • Hydrochloride salt formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., acetamido at δ 2.0 ppm, cyclohexene protons at δ 5.5–6.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₈ClN₂O₅: 387.1685) .
  • HPLC with chiral columns : Ensure enantiomeric purity (>98%) using polysaccharide-based columns (e.g., Chiralpak AD-H) with a hexane/isopropanol gradient .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) due to potential inhalation hazards .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates .
  • Emergency measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers address analytical challenges in detecting trace impurities or degradation products of this compound?

  • Methodological Answer :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to identify impurities at ppm levels (e.g., deacetylated or hydrolyzed byproducts) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to profile degradation pathways .
  • Validation per ICH guidelines : Establish limits of detection (LOD) and quantification (LOQ) for impurities using spiked calibration curves .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting enzyme inhibition or receptor interactions?

  • Methodological Answer :

  • Fluorescence polarization assays : Screen for kinase or protease inhibition using fluorogenic substrates (e.g., FITC-labeled peptides) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like GPCRs or ion channels .
  • Cellular cytotoxicity assays : Use MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Q. What strategies ensure the compound’s stability during long-term storage or under varying experimental conditions?

  • Methodological Answer :

  • Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .
  • Stability-indicating assays : Monitor purity via HPLC every 3–6 months; use accelerated stability studies (40°C/75% RH) to predict shelf life .
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .

Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

  • Methodological Answer :

  • Meta-analysis framework : Systematically compare variables (e.g., cell lines, assay protocols) using tools like PRISMA guidelines .
  • Dose-response validation : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM) and positive/negative controls .
  • Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity .

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